molecular formula C10H19NO2 B2699592 Ethyl 4-aminocycloheptane-1-carboxylate CAS No. 2090431-20-0

Ethyl 4-aminocycloheptane-1-carboxylate

Cat. No. B2699592
CAS RN: 2090431-20-0
M. Wt: 185.267
InChI Key: ANXSSGKCVPPKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-aminocycloheptane-1-carboxylate, also known as ethyl homocycloheptanecarboxylate, is a chemical compound used in scientific research. It is a cyclic amino acid derivative with potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of Ethyl 4-aminocycloheptane-1-carboxylate is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. It is also thought to affect the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
Ethyl 4-aminocycloheptane-1-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of GABA and decrease the levels of glutamate in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-aminocycloheptane-1-carboxylate in lab experiments include its potential therapeutic applications and its ability to modulate the GABAergic system. However, its limitations include its low yield in the synthesis process and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on Ethyl 4-aminocycloheptane-1-carboxylate. These include studying its potential use in the treatment of various diseases, such as Parkinson's disease and depression. Further research is also needed to fully understand its mechanism of action and to improve the synthesis method to increase the yield. Additionally, the potential side effects of Ethyl 4-aminocycloheptane-1-carboxylate need to be thoroughly investigated to ensure its safety for use in humans.
Conclusion
Ethyl 4-aminocycloheptane-1-carboxylate is a chemical compound with potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant effects, as well as its potential use in the treatment of various diseases. Its mechanism of action involves the modulation of the GABAergic system and the regulation of neurotransmitter release. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential and to improve the synthesis method.

Synthesis Methods

Ethyl 4-aminocycloheptane-1-carboxylate can be synthesized through a multistep process involving the reaction of cycloheptanone with Ethyl 4-aminocycloheptane-1-carboxylate diazoacetate, followed by hydrogenation and cyclization. The yield of this process is reported to be around 50%.

Scientific Research Applications

Ethyl 4-aminocycloheptane-1-carboxylate has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

ethyl 4-aminocycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)8-4-3-5-9(11)7-6-8/h8-9H,2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXSSGKCVPPKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-aminocycloheptane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.